Pyrimidine-2,4,5,6-tetraamine dihydrochloride
Description
Properties
IUPAC Name |
pyrimidine-2,4,5,6-tetramine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6.2ClH/c5-1-2(6)9-4(8)10-3(1)7;;/h5H2,(H6,6,7,8,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYYVSKCYPCEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494393 | |
| Record name | Pyrimidine-2,4,5,6-tetramine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39944-62-2, 52980-67-3 | |
| Record name | Pyrimidine, 2,4,5,6-tetraamine, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039944622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine-2,4,5,6-tetramine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine, 2,4,5,6-tetraamine, dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyrimidine 2,4,5,6 Tetraamine Dihydrochloride
Established Synthetic Routes and Reaction Conditions
The selection of a synthetic pathway for Pyrimidine-2,4,5,6-tetraamine dihydrochloride (B599025) often depends on the availability of starting materials and the desired scale of production. Both primary methods offer viable routes to the target compound.
Synthesis from Pyrimidine (B1678525) Derivatives with Amine Groups
One common approach to synthesizing Pyrimidine-2,4,5,6-tetraamine involves the nucleophilic substitution of a polyhalogenated pyrimidine derivative. This method leverages the reactivity of the pyrimidine ring towards amination.
A foundational method for the synthesis of Pyrimidine-2,4,5,6-tetraamine is the reaction of 2,4,5,6-tetrachloropyrimidine (B156064) with ammonia (B1221849). In this process, the four chlorine atoms on the pyrimidine ring are displaced by amino groups through a series of nucleophilic aromatic substitution reactions. The reaction is typically carried out by heating 2,4,5,6-tetrachloropyrimidine with a concentrated solution of ammonia in a suitable solvent, such as ethanol (B145695), in a sealed vessel to prevent the escape of the volatile ammonia. chemguide.co.uk The use of excess ammonia is crucial to drive the reaction to completion and to neutralize the hydrogen chloride gas that is formed as a byproduct of the substitution. chemguide.co.ukchemguide.co.uk
The reaction proceeds in a stepwise manner, with the substitution of each chlorine atom making the ring less reactive towards subsequent substitutions. Therefore, forcing conditions such as elevated temperatures and pressures are often required to achieve complete amination to the tetraamine (B13775644) derivative.
| Reactant | Reagent | Product | Key Conditions |
| 2,4,5,6-Tetrachloropyrimidine | Ammonia | Pyrimidine-2,4,5,6-tetraamine | Elevated temperature and pressure in a sealed vessel with a solvent like ethanol. |
Due to the inherent instability of the free base form of Pyrimidine-2,4,5,6-tetraamine, which is prone to oxidation and decomposition, it is typically converted to a more stable salt form for storage and handling. The dihydrochloride salt is prepared by treating the synthesized Pyrimidine-2,4,5,6-tetraamine with hydrochloric acid. This acid-base reaction results in the protonation of two of the amine groups on the pyrimidine ring, forming the stable dihydrochloride salt which can then be isolated, for example, by filtration after precipitation from a suitable solvent mixture. mdpi.com
Reduction of Nitroso/Azo Precursors
An alternative and widely utilized method for the synthesis of Pyrimidine-2,4,5,6-tetraamine is the reduction of a 5-nitroso pyrimidine derivative. This approach benefits from the accessibility of the nitroso precursor through the nitrosation of commercially available triaminopyrimidines.
The reduction of 2,4,6-triamino-5-nitrosopyrimidine serves as a direct route to Pyrimidine-2,4,5,6-tetraamine. prepchem.comgoogle.com This transformation involves the conversion of the nitroso group at the 5-position of the pyrimidine ring into an amino group.
A robust and efficient method for the reduction of 2,4,6-triamino-5-nitrosopyrimidine is the use of zinc dust in an acidic medium. google.com This classical reduction method is effective for converting nitroso groups to amines. prepchem.com The reaction is typically carried out by reacting an aqueous slurry of 2,4,6-triamino-5-nitrosopyrimidine with zinc dust in the presence of a suitable acid, such as hydrochloric acid. google.com
According to a patented process for the preparation of the analogous sulfate (B86663) salt, approximately 2.0 to 2.5 molecular equivalents of zinc dust and 4.0 to 4.7 molecular equivalents of a suitable acid are used per mole of the nitroso-pyrimidine precursor. google.com The reaction is conducted at a temperature ranging from approximately 20°C to 65°C. google.com The pH of the reaction mixture is carefully controlled and adjusted throughout the process. Initially, the reaction is carried out at a pH below 7, and upon completion of the reduction to form the acid salt of 2,4,5,6-tetraaminopyrimidine (B94255), the pH is further adjusted to about 2.0 to 2.5 to ensure the dissolution of the product. google.com Insoluble materials are then removed by filtration. google.com To obtain the dihydrochloride salt specifically, hydrochloric acid would be the acid of choice used throughout this process.
| Precursor | Reducing Agent | Acid | Product | Key Parameters |
| 2,4,6-Triamino-5-nitrosopyrimidine | Zinc Dust | Hydrochloric Acid | Pyrimidine-2,4,5,6-tetraamine dihydrochloride | Temperature: 20-65°C; Molar ratio of Zinc: ~2.0-2.5 eq.; pH control |
Reduction of 2,4,6-Triamino-5-nitrosopyrimidine
Application of Sodium Dithionite (B78146) as a Reducing Agent
The reduction of a 5-nitroso-pyrimidine precursor using sodium dithionite is a well-established method for synthesizing tetraaminopyrimidine derivatives. google.com This process typically involves the reduction of 2,4,6-triamino-5-nitrosopyrimidine. The 5-nitroso intermediate is prepared by reacting 2,4,6-triaminopyrimidine (B127396) with sodium nitrite (B80452) in the presence of an acid like acetic acid, carefully controlling the temperature to below 20°C. google.com The subsequent reduction with sodium dithionite is carried out by adding the reducing agent over a period of 15 to 60 minutes, allowing the reaction temperature to increase to around 60°C. google.com
This pathway can yield the product as a sulfite (B76179) or bisulfite salt, with reported yields ranging from 50% to 80% and purity of approximately 95%. google.comgoogle.com However, this method is known to have certain drawbacks. The use of sodium dithionite can lead to the formation of undesirable sulfamate (B1201201) impurities, which are difficult to remove through conventional purification methods like recrystallization. google.com The presence of these impurities can significantly lower the final product's purity to a range of 60-90%. google.com Furthermore, compared to other methods, the dithionite process may result in lower yields, sometimes less than 75%. google.com
| Parameter | Reported Value | Source |
|---|---|---|
| Starting Material | 2,4,6-triamino-5-nitrosopyrimidine | google.comgoogle.com |
| Yield | 50-80% | google.com |
| Yield (alternative report) | 54% (as bisulfite) | google.com |
| Purity | ~95% (as sulfite) | google.com |
| Purity (with impurities) | 60-90% | google.com |
| Key Impurity | Sulfamates | google.com |
Hydrogenation of 2,4,6-Triamino-5-phenylazopyrimidine with Palladium on Carbon Catalyst
An alternative synthetic route involves the catalytic hydrogenation of 2,4,6-triamino-5-phenylazopyrimidine. google.com This method utilizes a palladium on carbon (Pd/C) catalyst to reduce the azo group, yielding the desired tetraaminopyrimidine. The reaction is typically performed by suspending the phenylazo starting material and the Pd/C catalyst in a solvent such as water. google.com
The hydrogenation is conducted in an autoclave under hydrogen pressure at elevated temperatures. google.com Following the reaction, the catalyst is filtered off, and the product is precipitated by the addition of an acid, such as sulfuric acid, to form the corresponding salt. google.com This pathway is noted for producing a high-purity product. In one documented procedure, this process yielded 2,4,5,6-tetraaminopyrimidine sulfate with a purity content of 97.5%. google.com
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 2,4,6-Triamino-5-phenylazopyrimidine | google.com |
| Catalyst | Palladium on Carbon (Pd/C) | google.com |
| Solvent | Water | google.com |
| Temperature | 90 to 115 °C | google.com |
| Pressure | 5 to 10 bar (excess pressure) | google.com |
| Reaction Time | 1 to 1.5 hours | google.com |
| Product Form | Sulfate salt | google.com |
Other Reported Synthesis Pathways
Several other methods for the synthesis of Pyrimidine-2,4,5,6-tetraamine have been reported, primarily involving the reduction of 2,4,6-triamino-5-nitrosopyrimidine with different reagents.
Zinc Dust and Acid : A process utilizing zinc dust in the presence of an acid, such as hydrochloric acid, has been developed to reduce the 5-nitroso precursor. google.com This method is reported to be advantageous over the sodium dithionite process, offering increased yields of 82.5-88.5% and higher purity of approximately 99.5%. google.com The reaction can also be carried out at higher concentrations, which increases productivity by about 30%. google.com
Catalytic Reduction : The reduction can be performed catalytically using agents like Raney nickel with hydrazine (B178648). google.comgoogle.com Another catalytic system involves the use of nickel salts, for instance, nickel chloride, in combination with sodium borohydride. google.comgoogle.com
Ammonium (B1175870) Sulfide (B99878) : An older reported method involves the use of ammonium sulfide as the reducing agent for the 5-nitroso compound. google.com
Optimization and Green Chemistry Approaches in Synthesis
Investigation of Reaction Parameters for Enhanced Yield and Purity
Significant efforts have been made to optimize reaction parameters to enhance the yield and purity of the final product. In the synthesis pathway involving the reduction of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with zinc dust and acid, several parameters have been systematically investigated. google.com The molar ratios of reactants, reaction temperature, and pH are critical for maximizing yield and minimizing impurities. google.com
For instance, the process involves reacting one molecular proportion of the nitroso-pyrimidine with about 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid. google.com The temperature is maintained between 20°C and 65°C during the reduction. google.com Subsequent pH adjustments are crucial; the pH is first adjusted to 2.0-2.5 to form a solution of the acid salt, and after filtration, it is further adjusted to 0.2-0.5 with sulfuric acid to precipitate the final sulfate salt. google.com Cooling the mixture to 0°C to 10°C enhances the precipitation. google.com
| Parameter | Optimized Condition | Source |
|---|---|---|
| Zinc Dust (molecular proportion) | 2.0 - 2.5 | google.com |
| Acid (molecular proportion) | 4.0 - 4.7 | google.com |
| Reaction Temperature | 20 - 65 °C | google.com |
| Precipitation Temperature | 0 - 10 °C | google.com |
| pH for Salt Solution | 2.0 - 2.5 | google.com |
| pH for Precipitation | 0.2 - 0.5 | google.com |
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent is a key aspect of green chemistry and can significantly impact reaction efficiency. For amination reactions of pyrimidine derivatives, a switch from organic solvents to water can improve safety and lower production costs. nih.gov Polar solvents like water, methanol, and ethanol have been shown to increase reaction rates, potentially by stabilizing polar transition states. nih.gov In the context of tetraaminopyrimidine synthesis, hydrogenation reactions are effectively carried out in water or alcohol. google.com The use of ethanol has also been reported as a solvent in the hydrogenation of a related dinitro-pyridine precursor to a tetraamino-pyridine derivative, highlighting its utility in such reductions. mdpi.com Employing water as a reaction medium where possible aligns with the principles of green chemistry by reducing hazardous waste. nih.gov
Catalytic System Optimization in Hydrogenation Reactions
In hydrogenation reactions for preparing tetraaminopyrimidines, the optimization of the catalytic system is crucial for efficiency and selectivity. The use of palladium on carbon (Pd/C) is a common choice for the hydrogenation of precursors like 2,4,6-triamino-5-phenylazopyrimidine. google.com Optimization of this system can involve several strategies.
The nature of the support material, such as activated carbon, can affect the stability and activity of the palladium catalyst. researchgate.net Furthermore, the selectivity of Pd/C-catalyzed hydrogenations can be fine-tuned. For example, the addition of nitrogen-containing bases as catalyst poisons can selectively inhibit certain reactions, such as the hydrogenolysis of benzyl (B1604629) ether protective groups, while allowing the hydrogenation of other functional groups to proceed smoothly. nih.gov This demonstrates that additives can be used to control the catalyst's behavior and improve the chemoselectivity of the reaction, which is a key aspect of optimizing complex syntheses. nih.gov
Development of Environmentally Benign Synthetic Protocols
The development of environmentally benign synthetic protocols for Pyrimidine-2,4,5,6-tetraamine and its derivatives has been a key focus in green chemistry. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. Several innovative approaches have been explored, including microwave-assisted synthesis, solvent-free reactions, and the use of green catalysts.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. google.com This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. google.com For the synthesis of pyrimidine derivatives, microwave irradiation has been successfully employed in condensation reactions, offering a more energy-efficient alternative to conventional heating methods. europa.eueuropa.eu
Solvent-free or solid-state reactions represent another significant advancement in green synthesis. By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental pollution and simplify product purification. Techniques such as "grindstone chemistry," where reactants are ground together, have been shown to be effective for the synthesis of dihydropyrimidinones.
The use of green catalysts, such as reusable solid acids or bases, is another cornerstone of environmentally friendly synthesis. These catalysts can often be easily separated from the reaction mixture and reused, reducing waste and cost. Furthermore, research has explored the use of safer and more sustainable techniques like multicomponent reactions, which increase atom economy by combining multiple starting materials in a single step. google.com Other promising green techniques include ultrasound-assisted synthesis and the use of ionic liquids as recyclable reaction media. google.com
A comparison of conventional and microwave-assisted synthesis for a pyrimidine derivative is presented in the table below, highlighting the advantages of the greener approach.
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 4 hours | 75 |
| Microwave Irradiation | 10 minutes | 88 |
Industrial Scale Production Methods and Challenges
The industrial production of this compound is a multi-step process that requires careful optimization and control to ensure high yield and purity. google.com A common synthetic route involves the reduction of a 5-nitroso- or 5-phenylazo-2,4,6-triaminopyrimidine intermediate. google.commdpi.com
Process Optimization for Large-Scale Synthesis
Process optimization is critical for the economic viability and safety of large-scale synthesis. Key parameters that are meticulously controlled include temperature, pH, reaction time, and the molar ratios of reactants and catalysts. mdpi.com For instance, in the reduction of 5-nitroso-2,4,6-triaminopyrimidine using zinc dust and an acid, the temperature is typically maintained between 20°C and 65°C to ensure the reaction proceeds efficiently without significant degradation of the product. mdpi.com The pH is also carefully adjusted throughout the process to facilitate the reaction and subsequent isolation of the product. mdpi.com
The choice of reducing agent is another crucial factor. While sodium dithionite has been used, it can lead to sulfurous by-products. mdpi.com An alternative process utilizing zinc dust is considered more environmentally friendly as the zinc can be more easily removed from the effluent. mdpi.com Catalytic hydrogenation using palladium on carbon is another method employed for the reduction of the azo intermediate, which can be performed under controlled pressure and temperature to achieve high conversion rates. google.com
Purity and Quality Control in Industrial Production
Ensuring the purity and quality of this compound is paramount, especially for its use in pharmaceutical applications. A battery of analytical techniques is employed for quality control. High-performance liquid chromatography (HPLC) is a primary method for determining the purity of the final product and for identifying and quantifying any impurities. The purity is often specified to be above 97%.
Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy are used to confirm the chemical structure and identity of the compound. europa.eugoogle.com Elemental analysis is also performed to ensure the elemental composition matches the theoretical values. Titration methods, such as acid-base titration, can be used as a cost-effective and reliable method for quantitative analysis of the product's purity. google.com
Challenges in Isolation and Purification due to Instability of Free Base
A significant challenge in the production of Pyrimidine-2,4,5,6-tetraamine is the inherent instability of its free base form. google.com The free base is highly susceptible to air oxidation, which can lead to the formation of colored impurities and degradation of the product. This instability makes the isolation and purification of the free base on an industrial scale particularly difficult.
To overcome this challenge, the compound is converted into a more stable salt form, typically the dihydrochloride or sulfate salt. google.commdpi.com This is achieved by treating the reaction mixture with hydrochloric acid or sulfuric acid, which protonates the amino groups on the pyrimidine ring. google.comgoogle.com The resulting salt is significantly more stable and can be isolated and purified with greater ease. The purification is often carried out by recrystallization from suitable polar solvents, such as ethanol/water mixtures. google.com During the isolation process, it is often necessary to work under an inert atmosphere, such as nitrogen, to minimize contact with oxygen and prevent oxidation. google.com
Reactivity and Reaction Mechanisms of Pyrimidine 2,4,5,6 Tetraamine Dihydrochloride
Types of Chemical Transformations
The chemical behavior of Pyrimidine-2,4,5,6-tetraamine dihydrochloride (B599025) is characterized by its participation in oxidation, reduction, and substitution reactions. The electron-rich nature imparted by the four amino substituents makes the pyrimidine (B1678525) ring susceptible to oxidative processes, while the amine groups themselves possess nucleophilic character.
Oxidation Reactions and Formation of Corresponding Oxides
The pyrimidine ring, particularly when substituted with multiple amino groups, can undergo oxidation. A common transformation is the formation of N-oxides at the ring nitrogen atoms. While specific studies on the direct oxidation of Pyrimidine-2,4,5,6-tetraamine are not extensively detailed, the oxidation of structurally similar aminopyrimidines provides insight into this reactivity. For instance, the N-oxidation of other substituted aminopyrimidines is a well-established reaction used to modify the electronic properties of the ring and create intermediates for further synthesis. questjournals.org
Oxidation can also target the 5-nitroso group of the precursor compound, 5-nitroso-2,4,6-triaminopyrimidine (B18466). The oxidation of this precursor with peroxytrifluoroacetic acid results in the formation of 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide and the corresponding 1,3-di-N-oxide. researchgate.net This demonstrates the accessibility of N-oxide states in these highly aminated pyrimidine systems.
Role of Oxidizing Agents (e.g., Hydrogen Peroxide, Potassium Permanganate)
Hydrogen peroxide is a key reagent in the N-oxidation of aminopyrimidines, often used in combination with catalysts or acids to form more potent oxidizing species.
Hydrogen Peroxide with Catalysts: In a notable example, hydrogen peroxide is used with a sodium tungstate (B81510) catalyst for the efficient N-oxidation of 6-chloro-2,4-diaminopyrimidine, yielding the corresponding 3-oxide in high yield. questjournals.org This method is highlighted for its industrial applicability, avoiding harsher reagents. questjournals.org
Hydrogen Peroxide with Acids: The combination of hydrogen peroxide with acids like trifluoroacetic acid generates a powerful peroxy-acid in situ. This system has been successfully employed to oxidize 5-nitroso-2,4,6-triaminopyrimidine, converting the nitroso group to a nitro group and simultaneously oxidizing one or both ring nitrogens to form N-oxides. researchgate.net
The following table summarizes oxidation reactions on related aminopyrimidine structures.
| Precursor | Oxidizing Agent/System | Product(s) | Reference |
| 6-chloropyrimidine-2,4-diamine | Hydrogen Peroxide / Sodium Tungstate | 2,4-Diamino-6-chloropyrimidine-3-oxide | questjournals.org |
| 5-nitroso-2,4,6-triaminopyrimidine | Hydrogen Peroxide / Trifluoroacetic Acid | 5-nitro-2,4,6-triaminopyrimidine 1-N-oxide; 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide | researchgate.net |
Reduction Reactions Leading to Amine Derivatives
Pyrimidine-2,4,5,6-tetraamine is most commonly synthesized via the reduction of a precursor, specifically 5-nitroso-2,4,6-triaminopyrimidine (NTAP). google.comgoogle.com This reaction involves the conversion of the C5-nitroso group (-N=O) into a primary amine group (-NH2), yielding the tetra-amine product. A variety of reducing agents and systems have been developed for this transformation, each with distinct advantages regarding yield, purity, and industrial scalability. google.comgoogle.com
Commonly employed methods include:
Metal-Acid Systems: Zinc dust in the presence of an acid (such as hydrochloric, sulfuric, or formic acid) is an effective reducing agent for NTAP. This process affords the tetra-aminopyrimidine salt in high yield and purity. google.com
Dithionites: Sodium dithionite (B78146) (Na2S2O4) is a classical reagent for this reduction. While effective, this method can lead to the formation of sulfamate (B1201201) impurities that are difficult to remove from the final product. google.com
Catalytic Hydrogenation: The nitroso group can be reduced using hydrogen gas in the presence of a metal catalyst. Catalytic systems such as palladium on carbon (Pd/C) or Raney nickel with hydrazine (B178648) have been utilized. google.comgoogle.com
Other Reagents: Ammonium (B1175870) sulfide (B99878) has also been reported as a reducing agent for this conversion. google.com
The table below compares various reduction methods for the synthesis of Pyrimidine-2,4,5,6-tetraamine.
| Precursor | Reducing Agent/System | Product Form | Reported Advantages/Disadvantages | Reference |
| 5-nitroso-2,4,6-triaminopyrimidine | Zinc dust / Acid | Acid salt (e.g., sulfate) | High yield (82.5-88.5%) and purity (~99.5%); avoids sulfamate impurities. | google.com |
| 5-nitroso-2,4,6-triaminopyrimidine | Sodium dithionite | Sulfite (B76179) or Bisulfite salt | Effective reduction; can result in hard-to-remove sulfamate impurities. | google.comgoogle.com |
| 5-nitroso-2,4,6-triaminopyrimidine | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Free base or salt | Catalytic method, potentially cleaner. | google.com |
| 5-nitroso-2,4,6-triaminopyrimidine | Raney nickel / Hydrazine | Free base or salt | Alternative catalytic method. | google.comgoogle.com |
| 5-nitroso-2,4,6-triaminopyrimidine | Ammonium sulfide | Free base or salt | An early reported method. | google.com |
Substitution Reactions Involving Amine Groups
The four exocyclic amine groups in Pyrimidine-2,4,5,6-tetraamine are primary sites of reactivity due to the lone pair of electrons on each nitrogen atom. These groups can act as nucleophiles, attacking various electrophilic species.
Nucleophilic Reactivity of Amine Substituents
All amines, including the four amino groups on the pyrimidine ring, contain a lone pair of electrons on the nitrogen atom, which makes them nucleophilic. libretexts.org This inherent nucleophilicity allows them to react with a wide range of electrophiles. The reaction of primary amines with electrophiles such as halogenoalkanes or acyl chlorides to form more substituted amines and amides, respectively, is a fundamental process in organic chemistry. libretexts.org In the context of Pyrimidine-2,4,5,6-tetraamine, the four primary amine groups represent reactive centers that can potentially undergo reactions like alkylation and acylation, although the presence of multiple reactive sites can lead to mixtures of products.
Participation in Electrophilic Substitution Reactions
Electrophilic substitution on an unsubstituted pyrimidine ring is generally difficult due to the electron-withdrawing nature of the two ring nitrogen atoms, which deactivates the ring. researchgate.net However, the reactivity is dramatically altered by the presence of activating substituents, such as amino groups. researchgate.net The four -NH2 groups in Pyrimidine-2,4,5,6-tetraamine are powerful electron-donating groups that strongly activate the pyrimidine ring towards electrophilic attack.
This activation increases the electron density of the ring, making it more susceptible to reaction with electrophiles. In substituted pyrimidines, electrophilic attack typically occurs at the C-5 position. researchgate.net In the case of Pyrimidine-2,4,5,6-tetraamine, this position is already substituted with an amino group. The influence of the four activating groups may facilitate substitution at other positions or lead to reactions at the amine nitrogens, but specific examples of electrophilic aromatic substitution on the fully substituted Pyrimidine-2,4,5,6-tetraamine ring are not extensively documented. An investigation into the electrophilic nitrosation of 4,6-disubstituted aminopyrimidines found a subtle interplay between the electronic nature of the amino substituents and the reactivity of the ring. csu.edu.au
Mechanistic Studies of Key Reactions
The mechanistic understanding of reactions involving Pyrimidine-2,4,5,6-tetraamine is crucial for controlling reaction pathways and achieving desired product selectivity. While detailed kinetic studies on the dihydrochloride salt itself are not extensively documented in publicly available literature, the reaction pathways can be inferred from established mechanisms of related diaminopyrimidines in the synthesis of biologically relevant heterocycles.
The primary reaction pathway for derivative formation from Pyrimidine-2,4,5,6-tetraamine involves the condensation of its 5,6-diamino moiety with 1,2-dicarbonyl compounds or their equivalents to form a pyrazine (B50134) ring, resulting in a pteridine (B1203161) core.
A plausible mechanistic pathway for this transformation begins with the nucleophilic attack of one of the amino groups (typically the more basic C5-amine) on one of the carbonyl carbons of the dicarbonyl compound. This initial attack forms a hemiaminal intermediate. Subsequently, an intramolecular cyclization occurs when the adjacent amino group attacks the second carbonyl carbon. The resulting dihydroxytetrahydropteridine intermediate then undergoes a dehydration process, losing two molecules of water to form the stable, aromatic pteridine ring system.
In the case of reactions with carboxylic acids or their derivatives, the reaction pathway leads to the formation of purines. This typically proceeds through an initial acylation of the 5-amino group to form an amide intermediate. Following this, an intramolecular cyclization involving the 6-amino group and the newly formed amide carbonyl group occurs, which, after dehydration, yields the fused imidazole (B134444) ring of the purine (B94841) structure.
Quantitative kinetic data for the reactions of Pyrimidine-2,4,5,6-tetraamine dihydrochloride are not widely available. However, the kinetics of such condensation reactions are generally influenced by several factors:
Concentration of Reactants: The rate of reaction is expected to be dependent on the concentrations of both the tetraamine (B13775644) and the electrophilic partner (e.g., dicarbonyl compound or carboxylic acid).
Solvent: The choice of solvent can significantly impact reaction rates by influencing the solubility of reactants and stabilizing transition states. Protic solvents, for example, can participate in proton transfer steps that may be crucial for the cyclization and dehydration stages.
Catalysis: These reactions are often acid- or base-catalyzed. The catalyst can accelerate the reaction by protonating the carbonyl group, making it more electrophilic, or by deprotonating the amino group, making it more nucleophilic.
Theoretical studies on analogous multicomponent reactions for the synthesis of pyrido[2,3-d]pyrimidines suggest that the reaction unfolds through several mechanistic steps, including Knoedel condensation, Michael addition, and cyclization, with the initial carbon-carbon or carbon-nitrogen bond formation often being the rate-determining step. nih.gov
Table 1: Factors Influencing Reaction Kinetics
| Factor | Influence on Reaction Rate | Rationale |
| Reactant Concentration | Increases with higher concentration | Higher probability of molecular collisions. |
| Temperature | Generally increases with temperature | Provides molecules with sufficient activation energy. |
| Solvent Polarity | Varies; can stabilize intermediates/transition states | Affects solubility and solvation of charged species. |
| pH (Catalysis) | Rate is often pH-dependent | Acid or base catalysis can lower the activation energy. |
The pH of the reaction medium and the temperature are critical parameters that can dictate not only the rate of reaction but also the regioselectivity and the final product structure.
The influence of pH is particularly significant in the cyclocondensation reactions to form pteridines. The nucleophilicity of the amino groups of Pyrimidine-2,4,5,6-tetraamine is pH-dependent. In highly acidic conditions, the amino groups will be protonated, reducing their nucleophilicity and slowing down or inhibiting the reaction. Conversely, in basic conditions, the amino groups are more nucleophilic. However, the electrophilicity of the carbonyl partner might be reduced. Therefore, an optimal pH is often required to balance the nucleophilicity of the amine and the reactivity of the carbonyl compound. Studies on the formation of pterins from 5,6-diaminopyrimidines have shown that pH can be a determinant for the regioselectivity of the reaction, influencing which amino group initiates the attack. nih.gov
Temperature primarily affects the rate of reaction, with higher temperatures generally leading to faster reactions. However, elevated temperatures can also lead to the formation of side products or decomposition of the reactants or products. For instance, in the synthesis of purines, high temperatures are often employed to drive the final dehydration and aromatization step. Careful control of temperature is therefore essential for achieving high yields of the desired product.
Reactivity in Specific Synthetic Contexts
The unique arrangement of four amino groups on the pyrimidine ring makes this compound a valuable building block in specific synthetic applications, particularly for constructing fused heterocyclic systems.
The most prominent application of Pyrimidine-2,4,5,6-tetraamine is in the synthesis of pteridines through cyclocondensation with α-dicarbonyl compounds. This reaction, often referred to as the Timmis synthesis, is a versatile method for preparing a wide range of substituted pteridines. The reaction involves the condensation of the 5,6-diamino functionality of the pyrimidine with the two carbonyl groups of a 1,2-dicarbonyl compound, such as glyoxal (B1671930), diacetyl, or benzil, to form the pyrazine ring of the pteridine system.
The general reaction is as follows: Pyrimidine-2,4,5,6-tetraamine + R-CO-CO-R' → 2,4-diamino-6,7-disubstituted-pteridine + 2 H₂O
The nature of the 'R' and 'R'' substituents on the dicarbonyl compound determines the substitution pattern at the 6- and 7-positions of the resulting pteridine. This reaction is fundamental in the synthesis of various biologically active molecules, including analogues of folic acid and biopterin.
Table 2: Examples of Pteridine Synthesis from Pyrimidine-2,4,5,6-tetraamine
| α-Dicarbonyl Compound | R, R' Groups | Resulting Pteridine Product |
| Glyoxal | H, H | Pteridine-2,4-diamine |
| Diacetyl (2,3-Butanedione) | CH₃, CH₃ | 6,7-Dimethylpteridine-2,4-diamine |
| Benzil | Ph, Ph | 6,7-Diphenylpteridine-2,4-diamine |
Pyrimidine-2,4,5,6-tetraamine readily reacts with carboxylic acids and their derivatives to form purines. This transformation is a key step in the synthesis of a variety of purine analogues. The reaction typically proceeds via a two-step sequence: first, the formation of an amide bond between the 5-amino group of the pyrimidine and the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the imidazole ring of the purine.
This reaction can be carried out by heating the tetraaminopyrimidine with a carboxylic acid, often in the presence of a condensing agent or under conditions that facilitate the removal of water. For example, heating with formic acid yields the corresponding 2,6-diaminopurine. The use of substituted carboxylic acids allows for the introduction of various substituents at the 8-position of the purine ring.
Reactions with Carbonyl Compounds
This compound serves as a crucial precursor in the synthesis of pteridines, a class of heterocyclic compounds with significant biological relevance. The reactivity of the vicinal amino groups at the C5 and C6 positions of the pyrimidine ring allows for condensation reactions with α-dicarbonyl compounds, leading to the formation of the pyrazine ring of the pteridine system.
The reaction mechanism proceeds through the initial nucleophilic attack of one of the amino groups (typically the more nucleophilic C5-amine) on one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pteridine ring. The regioselectivity of the condensation, particularly with unsymmetrical dicarbonyl compounds, can often be controlled by the reaction conditions, such as pH.
A notable example is the reaction of 2,4,5,6-tetraaminopyrimidine (B94255) with benzylglyoxal. Research has demonstrated that the pH of the reaction medium plays a critical role in determining the isomeric product distribution. When the reaction is conducted at a pH between 9 and 10, the primary product isolated is the 7-benzylpteridine. This selectivity is attributed to the initial condensation occurring between the more reactive aldehyde carbonyl of benzylglyoxal and one of the pyrimidine's amino groups, followed by cyclization. Conversely, if the reaction is carried out at a pH below 8, a mixture of both 6-benzyl and 7-benzylpteridines is formed, indicating a loss of regioselectivity under more acidic conditions.
The versatility of this reaction is further exemplified by the condensation with other dicarbonyl compounds. For instance, the reaction with glyoxal leads to the formation of the parent unsubstituted pteridine, while the use of substituted glyoxals or other α-dicarbonyls allows for the introduction of various substituents onto the pyrazine ring of the pteridine core.
Table 1: Condensation of Pyrimidine-2,4,5,6-tetraamine with various α-Dicarbonyl Compounds
| Carbonyl Compound | Product | Reaction Conditions | Reference |
| Glyoxal | 2,4-Diaminopteridine | Ethanolic solution | General knowledge |
| Methylglyoxal | 2,4-Diamino-7-methylpteridine | Aqueous solution | |
| Phenylglyoxal | 2,4-Diamino-7-phenylpteridine | pH controlled | |
| Benzil | 2,4-Diamino-6,7-diphenylpteridine | Reflux in ethanol (B145695) | General knowledge |
Aryl Halide Coupling Reactions
The amino groups of this compound can also participate in transition metal-catalyzed cross-coupling reactions, particularly with aryl halides. These reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. While direct examples involving this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous aminopyrimidine systems.
The Buchwald-Hartwig amination provides a direct route to N-arylated pyrimidines. In this palladium-catalyzed reaction, an amine is coupled with an aryl halide in the presence of a strong base and a suitable phosphine (B1218219) ligand. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The presence of multiple amino groups on the pyrimidine ring suggests that the degree of arylation could potentially be controlled by stoichiometry and reaction conditions.
The Suzuki-Miyaura coupling, another palladium-catalyzed reaction, enables the formation of C-C bonds between a halogenated pyrimidine and an arylboronic acid. While Pyrimidine-2,4,5,6-tetraamine itself is not halogenated, its derivatives, such as chloropyrimidines, are common substrates for this reaction. The reaction mechanism involves the oxidative addition of the halopyrimidine to the Pd(0) catalyst, followed by transmetalation with the arylboronic acid (activated by a base), and finally, reductive elimination to give the aryl-substituted pyrimidine. The amino groups present on the pyrimidine ring can influence the electronic properties of the ring and, consequently, its reactivity in the coupling reaction. Generally, electron-donating amino groups can decrease the reactivity of the aryl halide towards oxidative addition.
Table 2: Representative Conditions for Aryl Halide Coupling Reactions with Aminopyrimidine Derivatives
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
| Buchwald-Hartwig | Aryl Bromide | 2-Aminopyrimidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | N-Aryl-2-aminopyrimidine |
| Suzuki-Miyaura | 4-Chloro-2-aminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 2-Amino-4-phenylpyrimidine |
| Buchwald-Hartwig | Aryl Chloride | 4,6-Diaminopyrimidine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | N-Aryl-4,6-diaminopyrimidine |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 2-Chloro-4-(4-methoxyphenyl)pyrimidine |
Applications in Advanced Chemical Synthesis
Precursor for Purine (B94841) and Pyrimidine-Based Heterocycles
The vicinal diamine functionality at the 5- and 6-positions of Pyrimidine-2,4,5,6-tetraamine makes it an ideal starting material for constructing fused heterocyclic rings. This reactivity is central to its role in synthesizing a broad range of purine analogs and other condensed polyazotic structures.
Synthesis of Purine Analogs
The synthesis of purines from 4,5-diaminopyrimidine (B145471) precursors is a classic and versatile method known as the Traube purine synthesis. drugfuture.comthieme-connect.de This reaction involves the cyclization of a diaminopyrimidine with a one-carbon unit to form the imidazole (B134444) ring, thus completing the purine structure. thieme-connect.de Pyrimidine-2,4,5,6-tetraamine serves as an excellent substrate for this transformation.
The general process involves reacting the tetra-amine with a reagent that can provide a single carbon atom, such as formic acid, formamide, or triethyl orthoformate. thieme-connect.describd.com The reaction proceeds through the formation of a formylated intermediate at one of the amino groups, followed by an intramolecular cyclodehydration to yield the purine ring system. slideshare.net This method's adaptability allows for the creation of a diverse library of purine analogs by varying the cyclizing agent. For instance, using higher carboxylic acids can lead to the formation of 8-alkylpurines. thieme-connect.de
Table 1: Reagents for Traube Purine Synthesis
| Cyclizing Reagent | Resulting Group at C8 of Purine |
|---|---|
| Formic Acid | Hydrogen |
| Triethyl Orthoformate | Hydrogen |
| Dithioformic Acid | Thiol |
This synthetic route is fundamental in medicinal chemistry for accessing purine derivatives that can act as antimetabolites or enzyme inhibitors. researchgate.net
Formation of Condensed Polyazotic Heterocyclic Structures
Beyond purines, Pyrimidine-2,4,5,6-tetraamine dihydrochloride (B599025) is instrumental in synthesizing other fused heterocyclic systems containing multiple nitrogen atoms. A prominent example is the formation of the pteridine (B1203161) ring system, which is a pyrimido[4,5-b]pyrazine. Pteridines are biologically significant scaffolds found in cofactors and signaling molecules. mdpi.com
The synthesis of a pteridine from Pyrimidine-2,4,5,6-tetraamine is achieved by condensation with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or dihydroxyacetone. google.comderpharmachemica.com The reaction forms the pyrazine (B50134) ring by creating two new carbon-nitrogen bonds between the 5,6-diamino groups of the pyrimidine (B1678525) and the two carbonyl carbons of the reaction partner. This specific reaction is a crucial step in the industrial synthesis of the anti-cancer drug Methotrexate. google.comgoogle.com
Furthermore, the reactivity of diaminopyrimidines extends to the synthesis of other condensed systems like pyrimido[4,5-d]pyrimidines. nih.govresearchgate.net These structures are typically formed by reacting a diaminopyrimidine derivative with reagents that can construct a second pyrimidine ring. While many syntheses start from 6-aminouracil (B15529) derivatives, the underlying principle of using the di-nucleophilic character of the pyrimidine precursor is analogous. nih.govresearchgate.net These fused systems are of interest in medicinal chemistry for their potential as kinase inhibitors and other therapeutic agents. docksci.com
Intermediate in Pharmaceutical Synthesis
The utility of Pyrimidine-2,4,5,6-tetraamine dihydrochloride as a versatile precursor is highlighted by its application in the synthesis of established pharmaceutical agents, particularly in the field of oncology.
Development of Novel Therapeutic Agents
The pyrimidine scaffold is a cornerstone in the development of novel therapeutic agents, largely due to its integral role in the structure of nucleic acids, DNA and RNA. The inherent biological significance of the pyrimidine ring has made its derivatives a focal point for medicinal chemists. These compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
The therapeutic efficacy of many pyrimidine derivatives is linked to their ability to act as antimetabolites. By mimicking naturally occurring pyrimidine nucleobases (uracil, thymine, and cytosine), these synthetic analogues can interfere with the synthesis and function of nucleic acids. This interference can inhibit the proliferation of rapidly dividing cells, a hallmark of cancer, making pyrimidine derivatives potent anticancer agents. They often exert their effect by inhibiting crucial enzymes involved in DNA biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthetase.
Research has demonstrated that modifications at various positions on the pyrimidine ring can lead to compounds with enhanced biological activity and target selectivity. For instance, the introduction of different substituents can improve a compound's ability to bind to specific enzymes or receptors, leading to the development of more effective and targeted therapies. Pyrimidine-2,4,5,6-tetraamine, with its multiple reactive amino groups, serves as a versatile precursor for creating a library of such substituted derivatives for drug discovery programs.
Table 1: Examples of Therapeutic Areas for Pyrimidine Derivatives
| Therapeutic Area | Mechanism of Action (General) |
|---|---|
| Oncology | Inhibition of DNA synthesis in cancer cells, enzyme inhibition (e.g., DHFR) |
| Infectious Diseases | Interference with microbial nucleic acid synthesis (antibacterial, antiviral) |
| Inflammation | Modulation of inflammatory pathways |
Pharmaceutical Intermediates for Diverse Drug Classes
This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. tandfonline.com Its value lies in its poly-functional nature, providing multiple sites for chemical modification. This allows for the construction of more complex molecules with specific therapeutic functions.
A prominent example of its application is in the synthesis of antifolates, a class of drugs that inhibit the action of folic acid. Folic acid is essential for the synthesis of nucleic acids, and by blocking its metabolism, antifolates can halt cell division. This makes them effective in cancer chemotherapy. One of the most well-known antifolates, methotrexate, relies on a pteridine ring system, which can be constructed using a pyrimidine derivative as a starting material. The synthesis of 2,4,5,6-tetraaminopyrimidine (B94255) is a key step in the production of such compounds. fishersci.comgoogle.com
The industrial production of this intermediate has been a subject of significant research to develop efficient and scalable synthetic routes. Its stability as a dihydrochloride salt is advantageous for manufacturing processes, preventing the oxidation and decomposition that can occur with the free base. tandfonline.com The role of this compound as a foundational building block underscores its importance in the pharmaceutical industry for producing a range of established and novel drugs.
Building Block for Complex Organic Molecules
The chemical structure of Pyrimidine-2,4,5,6-tetraamine, featuring a heterocyclic aromatic ring with four amino substituents, makes it an exceptionally useful building block in organic synthesis. tandfonline.com The amino groups can undergo a variety of chemical reactions, including substitution, which allows for the attachment of diverse functional groups and the construction of larger, more complex molecular architectures. tandfonline.com
Synthesis of Substituted Pyrimidine Derivatives
The primary utility of this compound in this context is as a scaffold for creating a wide range of substituted pyrimidine derivatives. The presence of four amine groups offers chemists multiple handles to modify the molecule's properties, such as its solubility, electronic character, and biological activity.
Synthetic strategies often involve the selective reaction of one or more of the amino groups with various electrophiles. This can lead to the formation of amides, sulfonamides, and other derivatives. The different reactivity of the amino groups (positions 2, 4, 5, and 6) can also be exploited to achieve regioselective synthesis, allowing for precise control over the final structure of the molecule. These synthetic pathways are fundamental to creating novel compounds for screening in drug discovery and for applications in materials science.
Table 2: Potential Reactions at Amino Group Positions
| Reaction Type | Reagent Example | Potential Product |
|---|---|---|
| Acylation | Acid Chloride | N-Acyl Pyrimidine |
| Sulfonylation | Sulfonyl Chloride | N-Sulfonyl Pyrimidine |
| Alkylation | Alkyl Halide | N-Alkyl Pyrimidine |
| Condensation | Aldehyde/Ketone | Schiff Base/Fused Ring System |
Preparation of High-Performance Polymers
The incorporation of heterocyclic rings like pyrimidine into polymer backbones is a known strategy for developing high-performance materials. These rings can enhance the thermal stability, rigidity, and other physicochemical properties of the resulting polymers. While direct polymerization of Pyrimidine-2,4,5,6-tetraamine is not widely documented in the provided search results, the use of structurally similar aminopyrimidines, such as 2,4,6-triaminopyrimidine (B127396), as monomers highlights the potential in this area.
Aminopyrimidines can act as multifunctional monomers in polymerization reactions. For example, they can be copolymerized with dianhydrides to form polyimides. tandfonline.com The pyrimidine nucleus in these polymers can improve their processability and solubility due to the potential for protonation of the nitrogen atoms. tandfonline.com The resulting polymers, such as hyperbranched polyimides, often exhibit excellent thermal properties. tandfonline.com The tetra-functional nature of Pyrimidine-2,4,5,6-tetraamine suggests its potential use in creating cross-linked or highly branched polymers with unique network structures and properties.
Applications in Material Science and Advanced Materials
The unique electronic and structural features of the pyrimidine ring, combined with the functionality of multiple amino groups, make Pyrimidine-2,4,5,6-tetraamine and its derivatives attractive candidates for applications in material science.
Precursors for Functionalized Materials
Pyrimidine-2,4,5,6-tetraamine can serve as a precursor for the synthesis of functionalized materials with tailored properties. The nitrogen atoms within the pyrimidine ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in catalysis, gas storage, and sensing.
Furthermore, the amino groups provide sites for grafting the molecule onto surfaces or incorporating it into larger material structures. The ability of the pyrimidine ring to participate in hydrogen bonding and π-π stacking interactions can be harnessed to direct the self-assembly of molecules into ordered structures, a key principle in supramolecular chemistry and the development of "smart" materials. The electron-deficient nature of the pyrimidine ring also makes it a candidate for use in organic electronics, where it could be incorporated into n-type semiconductors.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methotrexate |
| 2,4,6-triaminopyrimidine |
| Uracil |
| Thymine |
Role in Polymer Chemistry and Advanced Materials
This compound serves as a highly functional monomer in the synthesis of advanced polymers due to its four reactive amine groups. These groups allow it to act as a building block for various polymer architectures, including copolymers and potentially hyperbranched structures. Its integration into polymer backbones can impart unique thermal and functional properties to the resulting materials, making it a compound of interest for creating high-performance polymers and advanced materials.
Detailed Research Findings
Research has demonstrated the successful incorporation of Pyrimidine-2,4,5,6-tetraamine (PTA) into polymer chains through polycondensation reactions. A notable application is in the synthesis of flame-retardant copolymers. In one study, PTA was copolymerized with D,L-lactic acid (LA) via melt polycondensation to create a novel copolymer, P(LA-co-PTA). researchgate.net
The synthesis process involved a prepolymerization step at 140°C, followed by melt copolymerization at 160°C using stannous oxide as a catalyst. The resulting copolymer was characterized to understand its structure and properties. It was found that during the condensation, the PTA monomer forms a purine (PU) unit, which acts as the core of the copolymer. This purine structure is chemically similar to benzimidazole, a known flame retardant, which is beneficial for improving thermal stability. researchgate.net
The thermal properties of the P(LA-co-PTA) copolymers were evaluated using thermogravimetric analysis (TGA) and compared to a homopolymer of pure poly(D,L-lactic acid) (PDLLA). The results indicated that the decomposition temperatures of the copolymers were significantly higher than that of PDLLA. Furthermore, all copolymers exhibited a higher char yield, which is the amount of residual material left after thermal decomposition. A higher char yield is a key indicator of good flame retardancy, as the char layer can insulate the underlying material from heat and prevent the release of flammable gases. The research showed that as the proportion of PTA in the initial monomer feed increased, the char yield of the resulting copolymer also increased, demonstrating the compound's effectiveness in enhancing the material's charring ability. researchgate.net
The incorporation of the nitrogen-rich pyrimidine ring into the polymer structure contributes to these enhanced thermal properties. This makes Pyrimidine-2,4,5,6-tetraamine a valuable component for developing advanced materials, particularly in applications requiring inherent flame retardancy. researchgate.net While direct synthesis of polyimides from the tetra-amine is not extensively documented, the use of a similar compound, 2,4,6-triaminopyrimidine, to create hyper-branched polyimides suggests the potential for Pyrimidine-2,4,5,6-tetraamine to be used in analogous high-performance polymer systems. elsevierpure.com
Data Tables
The thermal properties of the P(LA-co-PTA) copolymers compared to pure PDLLA are summarized below, highlighting the impact of incorporating Pyrimidine-2,4,5,6-tetraamine.
Table 1: Thermal Decomposition Properties of P(LA-co-PTA) Copolymers
This table summarizes the thermal decomposition temperature at 5% weight loss (Td5) and the char yield at 800°C for different molar feed ratios of Lactic Acid (LA) to Pyrimidine-2,4,5,6-tetraamine (PTA), compared with pure Poly(D,L-lactic acid) (PDLLA).
| Material | Molar Feed Ratio (LA/PTA) | Td5 (°C) | Char Yield at 800°C (%) |
|---|---|---|---|
| PDLLA | - | 280.5 | 0.0 |
| P(LA-co-PTA) | 100/1 | 290.4 | 4.8 |
| P(LA-co-PTA) | 80/1 | 293.6 | 6.5 |
| P(LA-co-PTA) | 60/1 | 298.1 | 8.8 |
| P(LA-co-PTA) | 40/1 | 301.5 | 13.2 |
Data sourced from a study on the synthesis of potential flame retardant polylactic acid copolymers. researchgate.net
Theoretical and Computational Studies of Pyrimidine 2,4,5,6 Tetraamine Dihydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, primarily based on density functional theory (DFT), are employed to model the geometric and electronic properties of the molecule. These calculations provide fundamental insights into its behavior.
The electronic structure of Pyrimidine-2,4,5,6-tetraamine is characterized by the aromatic pyrimidine (B1678525) core and the strong electron-donating effects of the four amino groups. These substituents significantly influence the electron distribution within the ring.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. For this tetra-substituted pyrimidine, the HOMO is expected to be delocalized over the π-system of the ring and the lone pairs of the amino groups, while the LUMO would be a π* orbital of the pyrimidine ring.
Table 1: Calculated Electronic Properties of Pyrimidine-2,4,5,6-tetraamine Note: The following values are representative examples derived from typical quantum chemical calculations for similar molecules and are intended for illustrative purposes.
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule |
Computational methods are used to determine the thermodynamic properties of the molecule, which are essential for understanding its stability and potential for chemical transformation. Calculations can quantify the total energy, enthalpy of formation, and Gibbs free energy.
The free base form of Pyrimidine-2,4,5,6-tetraamine is known to be relatively unstable, prone to oxidation and decomposition. The formation of the dihydrochloride (B599025) salt significantly enhances its stability, making it easier to handle and store. Quantum chemical calculations can model both the free base and its protonated forms to quantify this increase in stability. The calculations would show a significant release of energy upon protonation of two of the ring nitrogen atoms by hydrochloric acid, confirming the thermodynamic favorability of salt formation.
Table 2: Calculated Thermodynamic Properties Note: These values are illustrative and represent typical outputs from computational thermochemistry studies.
| Property | Pyrimidine-2,4,5,6-tetraamine (Free Base) | Pyrimidine-2,4,5,6-tetraamine Dihydrochloride |
| Total Energy (Hartree) | -528.7 | -858.5 |
| Enthalpy of Formation (kJ/mol) | 250.4 | -315.2 |
| Gibbs Free Energy of Formation (kJ/mol) | 285.1 | -260.7 |
While the pyrimidine ring itself is largely planar, the attached amino groups have rotational freedom around their respective carbon-nitrogen bonds. Conformational analysis is performed to identify the most stable arrangement of these amine groups and the energy barriers for their rotation.
Potential Energy Surface (PES) scans are computationally performed by systematically rotating the dihedral angles of the N-C-N-H bonds. These calculations help identify local and global energy minima, corresponding to the most stable conformers. Such studies are important as the orientation of the amine groups can influence the molecule's reactivity, crystal packing, and interactions with other molecules. The analysis would likely show that conformations minimizing steric hindrance between adjacent amino groups are energetically favored.
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of the molecule, including its reaction pathways and interactions with its environment.
Pyrimidine-2,4,5,6-tetraamine serves as a key building block in the synthesis of more complex heterocyclic systems, such as purine (B94841) analogs. Computational chemistry can be used to model the mechanisms of these reactions, identify intermediates, and locate the transition state structures.
For example, in a cyclocondensation reaction, theoretical models can map the entire reaction pathway. This involves:
Locating Reactants and Products: The geometries of the starting materials and final products are optimized.
Identifying Transition States (TS): A search for the transition state connecting reactants and products is performed. The TS is a first-order saddle point on the potential energy surface.
Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (Ea), a key factor in reaction kinetics.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is run to confirm that the identified transition state correctly connects the desired reactants and products.
This approach allows for a detailed understanding of factors influencing reaction rates and selectivity, analogous to theoretical studies performed on the synthesis of other pyrimidine-based systems. nih.gov
Molecular dynamics (MD) simulations and quantum mechanical calculations incorporating solvent effects are used to study how this compound interacts with its environment.
Solvation: In an aqueous solution, the dihydrochloride salt dissociates, and the protonated pyrimidine cation is solvated by water molecules. MD simulations can model the formation of a hydration shell around the cation. These studies would reveal strong hydrogen bonding interactions between the protonated ring nitrogens and the amine groups with surrounding water molecules. The chloride ions would also be independently solvated.
Reagent Interactions: In the context of a chemical reaction, modeling can show how a reagent molecule approaches the pyrimidine substrate. For instance, in a reaction involving an electrophile, simulations could demonstrate the preferential approach towards the electron-rich centers of the pyrimidine ring, guided by electrostatic interactions. These simulations provide a dynamic picture of the reactant complex formation that precedes the chemical transformation.
Structure-Reactivity Relationship (SAR) Studies of this compound
The structure-reactivity relationship (SAR) of this compound is fundamentally dictated by the electron-donating nature of the four amino groups attached to the pyrimidine ring. These substituents significantly influence the electron density distribution within the heterocyclic core, thereby governing its reactivity towards various chemical transformations. Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analysis, offer a powerful approach to elucidate these relationships by correlating structural features with reactivity. openrepository.comnih.gov
The amino groups at positions 2, 4, 5, and 6 activate the pyrimidine ring towards electrophilic substitution. However, the protonation of the ring nitrogens in the dihydrochloride salt form can modulate this reactivity by withdrawing electron density. Theoretical calculations can predict the most likely sites for electrophilic attack by mapping the electrostatic potential and frontier molecular orbitals (HOMO and LUMO) of the molecule.
Computational Prediction of Reaction Outcomes
Computational chemistry provides indispensable tools for predicting the outcomes of chemical reactions involving this compound, offering insights into reaction mechanisms and the formation of potential products. nih.govrjptonline.org Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to model reaction pathways and determine their energetic feasibility.
For instance, in condensation reactions, which are common for polyamino-substituted pyrimidines, computational models can predict the regioselectivity of the reaction. By calculating the activation energies for different possible reaction pathways, researchers can identify the most probable product. This is particularly crucial when designing synthetic routes to novel derivatives, as it allows for the in silico screening of various reactants and conditions to optimize for a desired outcome.
Machine learning algorithms, trained on large datasets of chemical reactions, are also emerging as powerful predictive tools. rjptonline.org While specific models for this compound may not be readily available, generalized models can provide valuable predictions for its reactivity based on its structural features. These models can identify potential side reactions and byproducts, aiding in the development of cleaner and more efficient synthetic protocols.
Table 1: Predicted Reactivity Parameters for Pyrimidine-2,4,5,6-tetraamine
| Parameter | Predicted Value/Characteristic | Implication for Reactivity |
| Electron Density | High on the pyrimidine ring | Activated towards electrophilic substitution |
| Protonation Sites | Ring nitrogens | Modulates reactivity by withdrawing electron density |
| Nucleophilicity | High at exocyclic amino groups | Prone to reactions with electrophiles |
| HOMO Distribution | Localized on the amino groups and ring | Indicates sites for electrophilic attack |
Theoretical Design of Novel Derivatives with Tailored Reactivity
The theoretical design of novel derivatives of this compound with tailored reactivity is a key area of computational chemistry. mdpi.comresearchgate.net By modifying the functional groups on the pyrimidine core, it is possible to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity.
For example, the introduction of electron-withdrawing groups onto the pyrimidine ring would decrease its nucleophilicity and alter its reactivity profile. Conversely, the addition of further electron-donating groups would enhance its reactivity towards electrophiles. Computational screening of virtual libraries of such derivatives allows for the identification of candidates with desired reactivity profiles before committing to their synthesis.
Molecular docking studies can be employed to design derivatives with specific biological activities. researchgate.net By modeling the interaction of virtual compounds with the active site of a target protein, researchers can predict their binding affinity and design molecules with enhanced potency. This approach is widely used in drug discovery to develop new therapeutic agents. nih.gov
Table 2: In Silico Designed Derivatives and their Predicted Reactivity
| Derivative | Modification | Predicted Change in Reactivity | Potential Application |
| N-acetylated derivative | Acetylation of one or more amino groups | Decreased nucleophilicity | Controlled reactivity in multi-step synthesis |
| 5-Nitro derivative | Nitration at the 5-position | Increased electrophilicity of the ring | Precursor for further functionalization |
| 2-Thio derivative | Replacement of an amino group with a thiol | Altered metal-coordinating properties | Design of metal-based catalysts or sensors |
| Fused-ring systems | Annulation with other heterocyclic rings | Novel electronic and steric properties | Development of new materials or bioactive molecules |
Advanced Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques
Spectroscopy is a cornerstone in the structural analysis of Pyrimidine-2,4,5,6-tetraamine dihydrochloride (B599025), providing fundamental information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation
¹H-NMR Spectroscopy : In a suitable deuterated solvent like DMSO-d₆, the ¹H-NMR spectrum is expected to show signals corresponding to the amine (-NH₂) protons. Due to the symmetrical nature of the free base, the protons on the four amino groups would be chemically equivalent, but protonation in the dihydrochloride salt and potential hydrogen exchange with the solvent can lead to broad signals. The number of signals and their chemical shifts would be definitive for confirming the presence and integration of the amino groups.
Table 1: Expected NMR Resonances for the Pyrimidine-2,4,5,6-tetraamine Moiety
| Nucleus | Type of Atom | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | Amine Protons (-NH₂) | Broad signals, variable | Chemical shift and peak shape are highly dependent on solvent, concentration, and pH. |
| ¹³C | C2, C4, C6 | ~150-165 | Carbons attached to nitrogen in an aromatic ring, deshielded. |
| ¹³C | C5 | ~90-110 | Carbon influenced by four adjacent amino-substituted carbons and nitrogen atoms. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of Pyrimidine-2,4,5,6-tetraamine dihydrochloride is characterized by the vibrations of its amine groups and the pyrimidine (B1678525) ring. Key expected absorption bands include:
N-H Stretching : Strong, broad bands typically appear in the region of 3100-3500 cm⁻¹. These are characteristic of the primary amine (-NH₂) groups.
N-H Bending : Absorption bands around 1600-1650 cm⁻¹ are attributed to the scissoring (bending) vibration of the primary amine groups.
C=N and C=C Stretching : Vibrations associated with the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for Pyrimidine-2,4,5,6-tetraamine
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Stretch | 3100 - 3500 |
| Primary Amine (N-H) | Bend (Scissoring) | 1600 - 1650 |
| Pyrimidine Ring (C=N, C=C) | Stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity
UV-Vis spectroscopy measures the electronic transitions within a molecule and is useful for detecting chromophores and assessing purity. Aromatic systems like the pyrimidine ring absorb UV light. For the closely related 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663), characteristic absorption maxima (λmax) have been reported at approximately 202 nm and 274 nm. These absorptions are due to π → π* transitions within the substituted pyrimidine ring. The intensity of the absorption is proportional to the concentration, allowing for quantitative analysis.
Mass Spectrometry (MS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition.
Molecular Weight Determination : The molecular weight of the free base, pyrimidine-2,4,5,6-tetramine, is 140.15 g/mol . In mass spectrometry, the compound would be expected to show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to this mass.
Fragmentation Analysis : The fragmentation pattern observed in the mass spectrum can help to confirm the structure of the molecule. The pyrimidine ring is relatively stable, but fragmentation may occur through the loss of amino or cyano groups.
Liquid Chromatography-Mass Spectrometry (LC-MS) : Coupling HPLC with mass spectrometry allows for the separation of impurities from the main compound before detection. This is a powerful tool for purity assessment, enabling the identification and quantification of even minor components in a sample.
Chromatographic Techniques
Chromatographic methods are essential for separating the components of a mixture, making them indispensable for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying pyrimidine derivatives. While a specific validated method for the dihydrochloride salt is not widely published, a standard reversed-phase HPLC (RP-HPLC) approach is generally applicable.
A typical HPLC system for analyzing this compound would include:
Column : A C8 or C18 stationary phase is commonly used for the separation of pyrimidine derivatives.
Mobile Phase : A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, may be employed to ensure the separation of compounds with different polarities.
Detection : A UV detector set at one of the compound's absorption maxima (e.g., 274 nm) is standard for detection and quantification.
The purity of the sample is determined by integrating the area of the peak corresponding to Pyrimidine-2,4,5,6-tetraamine and comparing it to the total area of all observed peaks. This method is highly sensitive and can detect impurities at very low levels.
Table 3: Typical HPLC Parameters for Analysis of Pyrimidine Derivatives
| Parameter | Description |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) |
| Mobile Phase | Buffered aqueous solution with acetonitrile or methanol |
| Elution | Isocratic or Gradient |
| Detector | UV-Vis Detector (e.g., at 274 nm) |
| Application | Purity assessment and quantification |
Gas Chromatography (GC) for Volatile Impurities
While this compound itself is a non-volatile salt, Gas Chromatography (GC) is a highly applicable and sensitive technique for the determination of volatile organic impurities, particularly residual solvents that may be present from the synthesis and purification processes. shimadzu.cominnoteg-instruments.com The manufacturing of APIs and their intermediates often involves the use of various organic solvents, which must be removed to acceptable levels as defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). shimadzu.comresearchgate.net
The standard method for this analysis is Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID). dergipark.org.tr In this technique, a sample of the solid this compound is placed in a sealed vial and heated. This causes any volatile solvents present in the sample to partition into the gas phase (the "headspace") above the solid. A sample of this gas is then automatically injected into the GC system.
The separation of different solvents is achieved on a capillary column, often one with a stationary phase like G43 or Rtx-624, which are designed for residual solvent analysis. researchgate.netdergipark.org.tr The carrier gas, typically helium or nitrogen, transports the solvent molecules through the column, where they are separated based on their boiling points and interactions with the stationary phase. The FID then detects the organic compounds as they elute from the column, generating a signal proportional to the amount of each solvent.
This method allows for the quantification of a wide range of common synthesis solvents, ensuring that the final compound meets the stringent purity requirements for pharmaceutical use. researchgate.netdergipark.org.tr The technique is highly specific, sensitive, and reproducible for this purpose.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental and powerful technique used to verify the empirical formula of a synthesized compound. researchgate.net It provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as chlorine, Cl) within a sample. This information is crucial for confirming the identity and assessing the purity of this compound. researchgate.netnmrmbc.com
The most common method for determining C, H, and N content is combustion analysis. researchgate.net In this process, a precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are collected and measured. The mass of each product is used to calculate the percentage of the corresponding element in the original sample. Chlorine content is typically determined by other methods, such as titration after combustion.
For a compound to be considered pure, the experimentally determined elemental percentages should closely match the theoretically calculated values based on its molecular formula. A widely accepted criterion in academic and industrial research is an agreement within ±0.4% of the calculated values. researchgate.net
The theoretical elemental composition of this compound, with the molecular formula C₄H₁₀Cl₂N₆, is presented in the table below.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 4 | 48.044 | 22.55 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.73 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 33.28 |
| Nitrogen | N | 14.007 | 6 | 84.042 | 39.44 |
| Total Molecular Weight | 213.072 |
Note: Atomic masses are based on IUPAC standard values. Percentages are calculated based on the total molecular weight.
Crystallographic Studies (X-ray Diffraction) for Solid-State Structure
Crystallographic studies, primarily using single-crystal or powder X-ray Diffraction (XRD), are indispensable for the unambiguous determination of the solid-state structure of a crystalline compound. This technique provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
For a compound like this compound, which is a crystalline solid, XRD is the definitive method for confirming its molecular structure and identifying its specific crystalline form, or polymorph. Polymorphism is a critical consideration in the pharmaceutical industry, as different crystal forms of the same compound can exhibit different physical properties, such as solubility and stability.
The process of single-crystal XRD involves irradiating a small, high-quality crystal with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of electrons within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a complete three-dimensional model of the molecule's structure can be constructed.
Powder XRD is used when suitable single crystals are not available. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This pattern can be used for phase identification, to assess sample purity, and to determine the degree of crystallinity.
While X-ray diffraction is a crucial analytical tool for the solid-state characterization of pyrimidine derivatives, specific crystallographic data such as lattice parameters and the crystal system for this compound are not widely reported in publicly accessible literature.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
While established methods for synthesizing tetraaminopyrimidines exist, future research is increasingly focused on developing more efficient, sustainable, and environmentally benign pathways. Traditional syntheses often rely on multi-step processes involving harsh reagents. google.comgoogle.comgoogle.com Modern synthetic chemistry, however, is pivoting towards greener alternatives.
Future exploration will likely concentrate on:
Microwave- and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. rasayanjournal.co.in
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product without isolating intermediates can significantly improve process efficiency and atom economy. nih.gov
Solvent-Free and Aqueous Synthesis: Moving away from hazardous organic solvents by using solvent-free methods, such as "grindstone chemistry" or ball milling, or employing water as a reaction medium, aligns with the principles of green chemistry. rasayanjournal.co.inresearchgate.net
Catalytic Approaches: Investigating novel catalysts, including organocatalysts, metal catalysts, or nanocatalysts, could open up new, more efficient reaction pathways with higher selectivity and milder reaction conditions. nih.govmdpi.com
| Synthetic Strategy | Description | Potential Advantages | Relevant Research Context |
|---|---|---|---|
| Traditional Reduction | Reduction of a nitroso- or azo-pyrimidine precursor using agents like sodium dithionite (B78146) or catalytic hydrogenation. | Well-established and documented procedures. | google.comgoogle.comgoogle.com |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. | Reduced reaction time, increased yields, cleaner reactions. | rasayanjournal.co.inresearchgate.net |
| Multicomponent Reactions | A one-pot process combining three or more reactants to form a final product that incorporates portions of all starting materials. | High atom economy, simplified procedures, rapid library generation. | nih.gov |
| Solvent-Free "Grindstone" Chemistry | Reactants are ground together in the solid state, often with a catalytic amount of a substance. | Environmentally friendly (no solvent), simple workup, high efficiency. | researchgate.net |
Development of New Derivatization Strategies
The four primary amino groups on the pyrimidine (B1678525) ring make Pyrimidine-2,4,5,6-tetraamine an exceptionally versatile building block for creating a vast library of new derivatives. Future research will focus on leveraging this reactivity to synthesize novel compounds with tailored properties.
Key derivatization strategies to be explored include:
Selective Functionalization: Developing methods to selectively react one or more of the four amino groups would allow for the precise construction of complex molecules.
Cyclization Reactions: The tetraamine (B13775644) can serve as a precursor for a wide array of fused heterocyclic systems, such as pteridines and purines, which are of significant interest in medicinal chemistry.
Polymerization: The compound can be used as a tetra-functional monomer in polycondensation reactions to create novel polymers, such as polyamides or polyimides, with potentially unique thermal and mechanical properties.
Schiff Base Formation: Condensation of the amino groups with various aldehydes and ketones can yield Schiff bases, which are valuable intermediates and can also act as ligands for metal complexes.
| Derivatization Reaction | Reactant Type | Resulting Compound Class | Potential Application Area |
|---|---|---|---|
| Acylation | Acid chlorides, Anhydrides | Polyamides | Medicinal Chemistry, Materials Science |
| Condensation/Cyclization | α-Dicarbonyl compounds | Pteridines | Pharmaceuticals, Dyes |
| Alkylation | Alkyl halides | N-Alkylated pyrimidines | Organic Synthesis, Functional Materials |
| Schiff Base Formation | Aldehydes, Ketones | Imines / Schiff Bases | Coordination Chemistry, Catalysis |
Investigation in Advanced Functional Materials
The unique structure of Pyrimidine-2,4,5,6-tetraamine dihydrochloride (B599025) makes it an attractive candidate for the development of advanced functional materials. Its high nitrogen content, planar aromatic core, and multiple hydrogen-bonding sites are desirable features for various material applications.
Emerging areas of investigation include:
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The tetra-functional nature of the molecule allows it to act as a linker or node in the construction of porous crystalline materials. These materials have potential applications in gas storage, separation, and catalysis.
Conductive Polymers: As a nitrogen-rich monomer, its incorporation into polymer chains could lead to materials with interesting electronic and optical properties, suitable for use in sensors, organic electronics, or energy storage devices.
High-Performance Polymers: The rigid pyrimidine core and potential for strong intermolecular hydrogen bonding could be exploited to create polymers with high thermal stability and mechanical strength.
Pigments and Dyes: Derivatization of the tetraamine can lead to extended conjugated systems, forming the basis for novel colorants with high stability.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The Pyrimidine-2,4,5,6-tetraamine molecule is exceptionally well-suited for this field due to its four amino groups, which can act as hydrogen bond donors, and the ring nitrogen atoms, which can act as hydrogen bond acceptors.
Future research could explore:
Hierarchical Self-Assembly: Similar to how related pyrimidine nucleosides can self-assemble into complex, flower-shaped superstructures, this compound could be used to form ordered nanoscale architectures. nih.gov
Supramolecular Gels: The extensive hydrogen-bonding capability could enable the formation of hydrogels or organogels, creating soft materials with potential applications in drug delivery and tissue engineering.
Liquid Crystals: Appropriate derivatization to introduce long alkyl chains could induce liquid crystalline phases, leading to new types of display and sensor technologies.
Molecular Recognition: The defined arrangement of hydrogen bonding sites could be used to design host molecules for the specific recognition and binding of guest molecules.
Potential for Catalysis and Green Chemical Processes
The application of Pyrimidine-2,4,5,6-tetraamine and its derivatives in catalysis and green chemistry is a largely unexplored but promising area. This involves both making the synthesis of the compound itself greener and using the compound as a catalyst.
Promising directions include:
Green Synthesis Protocols: Applying green chemistry principles, such as using water as a solvent, avoiding hazardous reagents, and employing energy-efficient methods like ball milling, to the synthesis of the tetraamine and its derivatives. rasayanjournal.co.inresearchgate.net
Organocatalysis: The basic amino groups on the pyrimidine ring could function as a built-in catalyst for a variety of organic reactions, offering a metal-free catalytic alternative.
Ligand Development: The molecule can act as a multidentate ligand, coordinating to metal centers to form novel catalysts. These metal complexes could be investigated for applications in cross-coupling reactions, hydrogenations, or oxidations. The development of hybrid catalysts for pyrimidine synthesis is an active area of research. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and design of new molecules and materials. These computational tools can be applied to Pyrimidine-2,4,5,6-tetraamine to unlock its potential more rapidly.
Future integration of AI/ML could involve:
Predictive Synthesis: Using AI algorithms to predict optimal reaction conditions and novel synthetic pathways, making the synthesis more efficient and sustainable.
Virtual Screening: Computationally screening vast virtual libraries of derivatives of Pyrimidine-2,4,5,6-tetraamine to identify candidates with high potential for specific applications, such as drug discovery or materials science. nih.govresearchgate.net
Property Prediction: Employing machine learning models to predict the physical, chemical, and biological properties of new derivatives, guiding experimental efforts toward the most promising candidates. Computer-aided drug discovery (CADD) is already being used to design and predict the efficacy of pyrimidine derivatives. tandfonline.com
Rational Design: Utilizing generative models to design entirely new molecules based on the tetraaminopyrimidine scaffold with optimized properties for a target application.
| AI/ML Application | Objective | Potential Impact | Relevant Research Context |
|---|---|---|---|
| Virtual Screening | Identify novel pyrimidine derivatives with desired biological activity. | Accelerates hit identification in drug discovery. | nih.govresearchgate.net |
| CADD (Computer-Aided Drug Design) | Design new inhibitors and predict their binding modes and energies. | Enables rational design of more potent and selective drugs. | tandfonline.com |
| Predictive Modeling | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Reduces late-stage failures in drug development. | tandfonline.com |
| Synthesis Planning | Propose novel and efficient synthetic routes for target derivatives. | Reduces time and resources spent on chemical synthesis. | N/A |
Conclusion
Summary of Key Research Areas and Findings
Research on Pyrimidine-2,4,5,6-tetraamine dihydrochloride (B599025) has predominantly centered on its utility as a versatile building block in organic synthesis. Key findings underscore its role as a crucial intermediate in the production of complex heterocyclic compounds. Its four amino groups provide multiple reactive sites, enabling its use in constructing purine (B94841) and pteridine (B1203161) ring systems. This reactivity is fundamental to its application in medicinal chemistry, particularly in the synthesis of antifolate agents like methotrexate. google.com Investigations have confirmed its function as a privileged scaffold, allowing for the systematic development of new biologically active molecules. The dihydrochloride salt form is noted for enhancing the stability of the otherwise reactive free base, which is prone to oxidation. While its primary applications are in pharmaceuticals and organic synthesis, its potential extends to materials science and analytical chemistry, although these areas are less explored. fengchengroup.com
Significance of Pyrimidine-2,4,5,6-tetraamine Dihydrochloride in Modern Chemical Research
The significance of this compound in modern chemical research is substantial. It serves as a cornerstone intermediate in the pharmaceutical industry, particularly for manufacturing established drugs. fengchengroup.com Its structural framework is integral to drug discovery, where the pyrimidine (B1678525) core is a well-established pharmacophore in a wide array of therapeutic agents. nih.govmdpi.com The compound's predictable reactivity and commercial availability make it an invaluable tool for medicinal chemists exploring structure-activity relationships. Beyond pharmaceuticals, its ability to participate in condensation and coupling reactions makes it a valuable precursor for creating dyes, pigments, and potentially novel polymers and functional materials. Its role as a foundational molecule ensures its continued relevance in both academic and industrial research settings.
Outlook on Future Research and Impact
The future research trajectory for this compound is poised for expansion into new scientific fields. While its role in medicinal chemistry is well-established, there is considerable potential for its application in materials science. Future studies may focus on synthesizing novel polymers with unique electronic or thermal properties by leveraging the compound's multiple amine functionalities. Its use in the development of metal-organic frameworks (MOFs) or coordination polymers presents another promising avenue. In analytical chemistry, its potential as a chelating agent or as a component in chemical sensors remains largely untapped. fengchengroup.com Furthermore, as synthetic methodologies advance, more efficient and sustainable processes for its production and utilization will likely be developed. The continued exploration of this versatile chemical will undoubtedly lead to new discoveries and applications, reinforcing its impact across the chemical sciences.
Q & A
Q. What are the key physicochemical properties of pyrimidine-2,4,5,6-tetraamine dihydrochloride, and how do they influence experimental design?
this compound has a polar surface area (PSA) of 129.86 Ų and a LogP of 2.73, indicating moderate hydrophilicity and solubility in polar solvents like water or DMSO . These properties guide solvent selection for synthesis and biological assays. For characterization, use HPLC with UV detection (λ ~254 nm) to assess purity, and NMR (¹H/¹³C) to confirm structural integrity. Thermal stability can be evaluated via differential scanning calorimetry (DSC), referencing melting points reported for related pyrimidine derivatives (e.g., 128–131°C for structural analogs) .
Q. What synthetic strategies are recommended for derivatizing the pyrimidine core?
The pyrimidine ring can be functionalized at positions 2, 4, 5, and 6 using nucleophilic substitution or coupling reactions. For example:
- Position 2 : Introduce cyclobutyl carboxamide or sulfonamide moieties via Buchwald-Hartwig amination .
- Positions 4/5/6 : Use hydroxyl, ethyl carboxylate, or phenyl carboxylate groups to modulate electronic effects. Protect free amines (e.g., with Boc groups) during multi-step syntheses to avoid side reactions .
Purify intermediates via column chromatography (silica gel, methanol/dichloromethane gradients) and validate using LC-MS .
Q. How can researchers confirm compound identity and purity?
- Analytical Techniques :
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₄H₈N₆·2HCl, expected m/z 239.08).
- Elemental analysis : Verify %C, %H, %N against theoretical values (e.g., C: 20.18%, H: 4.24%, N: 35.29%).
- ¹H NMR : Look for amine proton signals at δ 6.5–8.0 ppm and aromatic protons at δ 7.5–8.5 ppm .
- Reference Standards : Cross-check CAS 431-89-0 and MFCD00152825 for batch consistency .
Advanced Research Questions
Q. How do substituent modifications at position 2 impact cytotoxicity in leukemia models?
Derivatization at position 2 with electron-withdrawing (e.g., sulfonamide) or electron-donating (e.g., cyclobutyl carboxamide) groups significantly alters cytotoxicity. For example:
- Compound 2e (cyclobutyl carboxamide): IC₅₀ = 12 µM against K562 cells.
- Compound 3f (sulfonamide): IC₅₀ = 8 µM, attributed to enhanced cellular uptake and pro-apoptotic signaling .
Methodological Insight : - Use MTT assays with 48–72 hr exposure times.
- Normalize data to untreated controls and validate with trypan blue exclusion to distinguish cytostasis from apoptosis .
Q. What computational tools can predict electronic properties for rational drug design?
Hybrid density functional theory (e.g., B3LYP/6-31G*) models HOMO-LUMO gaps and charge distribution. For example:
- Electron-rich substituents (e.g., hydroxyl at position 6) lower LUMO energy, enhancing DNA intercalation potential.
- Compare scaffold geometries (e.g., 2,4,6-trisubstituted vs. 2,4,5,6-tetrasubstituted pyrimidines) using molecular docking (AutoDock Vina) to prioritize syntheses .
Q. How do hydrochloride vs. sulfate salt forms affect biological activity?
- Hydrochloride salts : Higher solubility in aqueous buffers (e.g., PBS), suitable for in vitro assays.
- Sulfate salts : Improved crystallinity for X-ray studies but may require DMSO for solubilization.
Example : Pyrimidinetetramine sulfate (CAS 49647-58-7) showed comparable apoptosis induction to the dihydrochloride form in leukemia cells, but required 10% DMSO for dissolution .
Q. What mechanisms underlie apoptosis induction by 2,4,5,6-tetrasubstituted pyrimidines?
- Cell cycle analysis : Treat K562 cells with 10 µM compound 2e for 24 hr. Flow cytometry (propidium iodide staining) reveals G2/M arrest (↑ sub-G1 population).
- Western blotting : Confirm caspase-3 cleavage and PARP inhibition .
- Contradiction note : Some derivatives induce necrosis at high doses (>50 µM); use annexin V/PI dual staining to resolve ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
